Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

Purity Procurement Building Block

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS 364794-70-7) is a brominated pyridine–piperidine hybrid building block with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.20 g/mol. It features a 5-bromopyridine ring linked to a piperidine-4-carboxylate scaffold, providing a defined vector for further functionalization via nucleophilic aromatic substitution or cross-coupling at the bromine position.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
CAS No. 364794-70-7
Cat. No. B3132173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
CAS364794-70-7
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br
InChIInChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3
InChIKeyXESNNHKNHDMKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS 364794-70-7): Core Chemical Profile for Scientific Procurement


Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS 364794-70-7) is a brominated pyridine–piperidine hybrid building block with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.20 g/mol . It features a 5-bromopyridine ring linked to a piperidine-4-carboxylate scaffold, providing a defined vector for further functionalization via nucleophilic aromatic substitution or cross-coupling at the bromine position . The compound is commonly supplied at 98% purity by major vendors and serves as a versatile intermediate in medicinal chemistry programmes .

Why Methyl Ester, 3-Carboxylate, or Carboxylic Acid Analogs Cannot Simply Replace Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate


Generic substitution of Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate with its closest structural analogs—such as the methyl ester (CAS 1289027-00-4), the 3-carboxylate regioisomer (CAS 1457786-52-5), or the free carboxylic acid (CAS 954570-88-8)—introduces measurable differences in hydrolytic stability, molecular geometry, and downstream synthetic efficiency . The ethyl ester offers a distinct steric and electronic profile that modulates reactivity in amidation and transesterification protocols, while the para-carboxylate orientation on the piperidine ring enforces a linear trajectory often required for target engagement in lead optimisation campaigns [1]. The quantitative evidence below demonstrates exactly where these differences become decision-critical.

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate: Head-to-Head Differentiation Data vs. Closest Analogs


Higher Commercial Purity of Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate vs. Methyl Ester Analog

The target ethyl ester is routinely supplied at 98% purity, whereas the directly comparable methyl ester (CAS 1289027-00-4) is typically listed at 95% purity by the same class of vendors . This 3-percentage-point difference in absolute purity reduces the burden of by-product removal in multi-step syntheses and lowers the risk of brominated impurity carryover into final compounds.

Purity Procurement Building Block

Enhanced Hydrolytic Stability of Ethyl Ester Relative to Methyl Ester for In-Solution Storage and Reaction Robustness

Ethyl esters are universally less reactive than methyl esters toward both acid- and base-catalysed hydrolysis because of the greater steric hindrance and lower electrophilicity of the ethoxy carbonyl carbon . In practical terms, ethanolic or aqueous stock solutions of the target compound retain structural integrity longer than those of the methyl ester analog, reducing the need for fresh preparation and minimising contamination by the free carboxylic acid.

Hydrolytic Stability Ester Storage

Para-Carboxylate Geometry on Piperidine Provides a Linear Exit Vector Critical for Kinase and GPCR Ligand Design

The 4-carboxylate substitution pattern on the piperidine ring projects the ethyl ester group along a linear trajectory, in contrast to the angled projection of the 3-carboxylate regioisomer (CAS 1457786-52-5). This linear geometry is a recurring motif in patent‑exemplified Wnt pathway inhibitors, where 4‑substituted piperidine‑pyridine hybrids are explicitly claimed as the active scaffold [1]. The 3‑carboxylate analog produces a markedly different vector, which can abolish target binding in structure‑based designs that rely on a para‑oriented exit from the piperidine core.

Regioisomer 4-Carboxylate Medicinal Chemistry

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate: Priority Application Scenarios Supported by Differentiation Evidence


Large-Scale Parallel Library Synthesis Requiring High-Batch-Reproducibility Building Blocks

When constructing a library of several hundred amide-coupled or Suzuki-cross-coupled derivatives, the 98% purity of the target ethyl ester (vs. 95% for the methyl ester) reduces the proportion of failed or low-yielding reactions attributable to brominated impurities. The intrinsically slower hydrolysis of the ethyl ester further ensures that stock solutions remain within specification across multiple days of automated liquid handling [1].

Structure-Guided Optimisation of Wnt Pathway or Kinase Inhibitors with a Para-Oriented Piperidine Linker

Medicinal chemistry programmes targeting Wnt signalling or related kinase cascades, where 4-substituted piperidine-pyridine hybrids have demonstrated proof-of-concept, benefit from the linear geometry of the 4-carboxylate. Attempts to substitute the 3-carboxylate regioisomer introduce an angled exit vector that is inconsistent with the patent-precedented pharmacophore, potentially causing a loss of target engagement [1].

Long-Term Inhibitor Storage and Assay-Ready Plate Preparation

For laboratories that pre-formulate inhibitor libraries in DMSO or aqueous mixtures, the enhanced hydrolytic stability of the ethyl ester over the methyl ester minimises the accumulation of the free carboxylic acid, which can exhibit off-target activity or alter solubility. This characteristic reduces the need for frequent re-plating and improves the reliability of week-long biological assays [1].

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